REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:12])[CH2:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>CN(C=O)C>[CH3:15][N:16]([CH:18]=[C:5]([C:4](=[O:11])[CH2:3][CH:2]([CH3:1])[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:17]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(CC(CC(=O)OCC)=O)C
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C(=O)OCC)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.6 mmol | |
AMOUNT: MASS | 2.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |